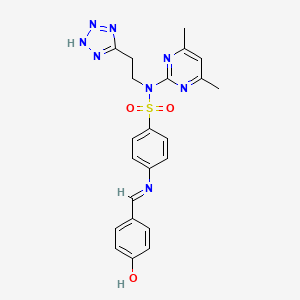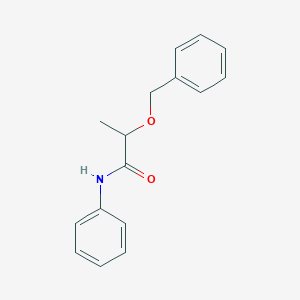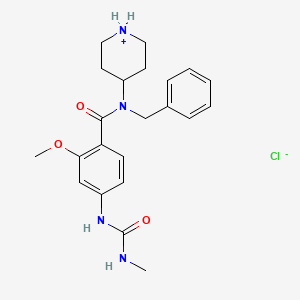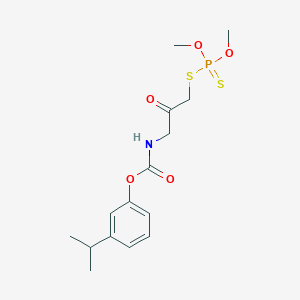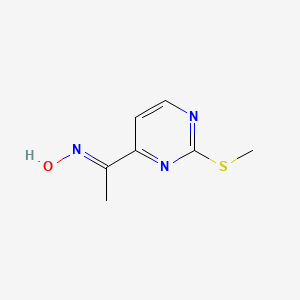![molecular formula C19H13ClN2O B13756750 6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 6th position and two phenyl groups at the 2nd position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one typically involves the condensation of 2-aminopyridine with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The addition of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, introduces the chlorine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The presence of the chlorine atom and phenyl groups enhances its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and phenyl substitutions.
6-Bromo-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one: Similar structure with a bromine atom instead of chlorine.
2,2-Diphenyl-2H-imidazo[1,2-a]pyridin-3-one: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The phenyl groups at the 2nd position also contribute to its distinct properties, enhancing its stability and interactions with target molecules.
Propriétés
Formule moléculaire |
C19H13ClN2O |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
6-chloro-2,2-diphenylimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C19H13ClN2O/c20-16-11-12-17-21-19(18(23)22(17)13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
RLXOJXZOKVTEOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N3C=C(C=CC3=N2)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


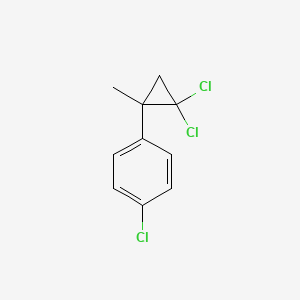
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
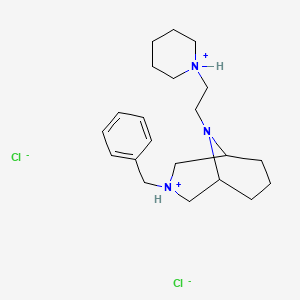
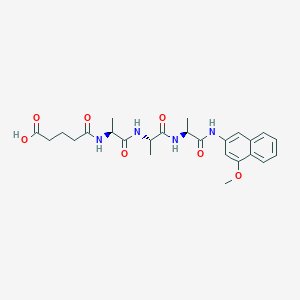
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
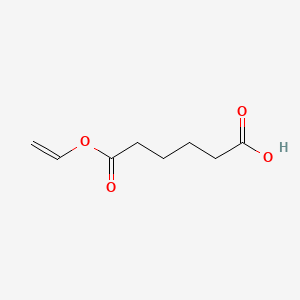
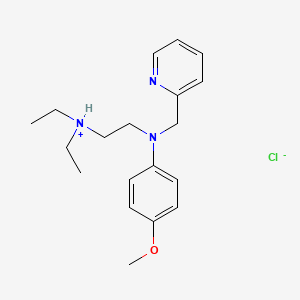
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
